Methyl 4-(piperazin-1-YL)benzoate Methyl 4-(piperazin-1-YL)benzoate
Brand Name: Vulcanchem
CAS No.: 163210-97-7
VCID: VC20918747
InChI: InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)N2CCNCC2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

Methyl 4-(piperazin-1-YL)benzoate

CAS No.: 163210-97-7

Cat. No.: VC20918747

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(piperazin-1-YL)benzoate - 163210-97-7

Specification

CAS No. 163210-97-7
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name methyl 4-piperazin-1-ylbenzoate
Standard InChI InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Standard InChI Key BFFGYMOQOGMTBM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2CCNCC2
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2CCNCC2

Introduction

Chemical Structure and Properties

Methyl 4-(piperazin-1-yl)benzoate is characterized by its specific molecular arrangement that features a piperazine ring attached to a benzoate group. The compound consists of a para-substituted benzoate moiety with a piperazine ring directly connected to the aromatic structure.

Basic Identification

The compound can be identified through several standard chemical identifiers as shown in Table 1:

ParameterValue
CAS Number163210-97-7
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
IUPAC Namemethyl 4-piperazin-1-ylbenzoate
InChIInChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
InChI KeyBFFGYMOQOGMTBM-UHFFFAOYSA-N
Table 1: Chemical identifiers for Methyl 4-(piperazin-1-yl)benzoate

Structural Features

The structure of this compound includes several key functional groups that contribute to its chemical behavior:

  • A methyl ester group (-COOCH₃) attached to the benzene ring

  • A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

  • The piperazine ring is attached to the benzene ring at the para position (position 4) relative to the ester group

  • One of the nitrogen atoms in the piperazine ring remains unsubstituted, providing a secondary amine functional group
    This structural arrangement allows for various chemical interactions, including hydrogen bonding through the unsubstituted nitrogen atom and potential coordination with metal ions, making it useful in various applications .

Physical Properties

Understanding the physical properties of Methyl 4-(piperazin-1-yl)benzoate is essential for its handling, storage, and application in various contexts. The compound exhibits specific physical characteristics that influence its behavior in different environments.

Basic Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValue
Physical State at Room TemperatureSolid
Density1.1±0.1 g/cm³
Boiling Point377.1±27.0 °C at 760 mmHg
Flash Point181.8±23.7 °C
SolubilitySoluble in organic solvents like dichloromethane, methanol; partially soluble in water
AppearanceWhite to off-white crystalline solid
Table 2: Physical properties of Methyl 4-(piperazin-1-yl)benzoate
The high boiling point of the compound (377.1±27.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the piperazine nitrogen and potential π-π stacking of the aromatic rings. These characteristics contribute to its stability at room temperature and moderate resistance to thermal degradation .

Synthesis and Preparation Methods

The synthesis of Methyl 4-(piperazin-1-yl)benzoate can be achieved through various synthetic routes, with the most common methods involving nucleophilic aromatic substitution reactions.

Common Synthetic Pathways

A typical synthesis route involves the reaction of methyl 4-fluorobenzoate or methyl 4-bromobenzoate with piperazine in the presence of a suitable base. The reaction proceeds via nucleophilic aromatic substitution, where the piperazine nitrogen acts as a nucleophile, displacing the halogen on the aromatic ring .
The general reaction scheme can be represented as:

  • Methyl 4-fluorobenzoate + Piperazine → Methyl 4-(piperazin-1-yl)benzoate + HF

Optimized Laboratory Preparation

For laboratory-scale synthesis, the following optimized conditions have been reported:

  • Reactants: Methyl 4-fluorobenzoate and excess piperazine (typically 2-3 equivalents)

  • Base: Potassium carbonate or dipotassium hydrogen phosphate

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Temperature: 120-140°C

  • Reaction time: 12-24 hours

  • Purification: Recrystallization from appropriate solvents or column chromatography
    This method typically yields the desired product with 70-85% efficiency after purification .

Hazard TypeClassificationCode
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
RespiratoryMay cause respiratory irritationH335 (suspected)
Table 3: Hazard classifications for Methyl 4-(piperazin-1-yl)benzoate

Biological Activity and Applications

Methyl 4-(piperazin-1-yl)benzoate and its derivatives have demonstrated various biological activities, making them valuable in pharmaceutical research and development.

Pharmacological Properties

The piperazine moiety in this compound is known to confer important biological properties that make it relevant for pharmaceutical applications:

  • Receptor binding: The piperazine ring can interact with various biological receptors, particularly those in the central nervous system

  • Enhanced solubility: The basic nitrogen in the piperazine improves water solubility and bioavailability

  • Modulation of drug transport: Can affect membrane permeability and drug transport across biological barriers
    These properties make the compound and its derivatives potential candidates for various therapeutic applications .

Reported Applications

Several specific applications of Methyl 4-(piperazin-1-yl)benzoate and closely related analogs have been documented:

  • Local anesthetic properties: Some benzoate derivatives with similar structural features have demonstrated good local anesthetic effects, suggesting potential applications in pain management

  • Intermediates in drug synthesis: The compound serves as a key building block for synthesizing more complex pharmaceutical agents

  • Potential anticancer activity: Related compounds have shown promising results in anticancer research, particularly against specific tumor cell lines
    Research findings indicate that structural modifications of this basic scaffold can lead to compounds with enhanced biological activities and improved pharmacokinetic profiles .

Comparison with Related Compounds

Methyl 4-(piperazin-1-yl)benzoate belongs to a family of piperazine-substituted benzoates that exhibit varied properties and applications based on their specific structural modifications.

Structural Analogs and Their Properties

Table 4 compares Methyl 4-(piperazin-1-yl)benzoate with several closely related compounds:

CompoundMolecular FormulaMolecular WeightKey Difference from ParentNotable Properties/Applications
Methyl 4-(piperazin-1-yl)benzoateC₁₂H₁₆N₂O₂220.27 g/molParent compoundBuilding block in synthesis
Methyl 4-(4-methylpiperazin-1-yl)benzoateC₁₃H₁₈N₂O₂234.29 g/molMethyl group on piperazineEnhanced lipophilicity, potential CNS activity
Methyl 4-(4-acetylpiperazin-1-yl)benzoateC₁₄H₁₈N₂O₃262.31 g/molAcetyl group on piperazineModified pharmacokinetics, reduced basicity
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoateC₁₄H₂₀N₂O₃264.32 g/molHydroxyethyl group on piperazineImproved water solubility, potential for further functionalization
Methyl 3-iodo-4-(piperazin-1-yl)benzoateC₁₂H₁₄IN₂O₂346.16 g/molIodine at position 3Potential for radioimaging applications
Table 4: Comparison of Methyl 4-(piperazin-1-yl)benzoate with related compounds

Structure-Activity Relationships

The structural modifications of the basic scaffold lead to significant changes in the biological activity and physicochemical properties:

  • N-methylation (as in Methyl 4-(4-methylpiperazin-1-yl)benzoate) typically enhances lipophilicity and blood-brain barrier penetration, making the compound more suitable for targeting central nervous system disorders

  • N-acetylation (as in Methyl 4-(4-acetylpiperazin-1-yl)benzoate) reduces the basicity of the nitrogen atom, potentially altering the compound's distribution in biological systems and its interaction with receptors

  • The addition of a hydroxyethyl group (as in Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate) increases hydrophilicity and provides a handle for additional functionalization, which can be advantageous for tailoring pharmacokinetic properties

  • Halogenation (as in Methyl 3-iodo-4-(piperazin-1-yl)benzoate) can enhance binding to specific biological targets and provides opportunities for radioimaging applications when radioactive isotopes are incorporated
    These structure-activity relationships guide the design of new derivatives with optimized properties for specific applications.

Synthetic Applications

Methyl 4-(piperazin-1-yl)benzoate serves as a versatile building block in the synthesis of more complex molecules with diverse applications.

Role in Medicinal Chemistry

The compound functions as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting:

  • Neurological disorders: Derivatives have been explored for potential applications in treating conditions such as depression, anxiety, and schizophrenia

  • Metabolic diseases: Some derivatives show promise as diacylglycerol acyltransferase (DGAT) inhibitors, which may be relevant for treating metabolic disorders

  • Anticancer agents: The compound has been utilized in the synthesis of potential anticancer agents that target specific cellular pathways

Reaction Versatility

The structure of Methyl 4-(piperazin-1-yl)benzoate allows for various chemical transformations:

  • The unsubstituted nitrogen of the piperazine ring provides a site for further functionalization through alkylation, acylation, or sulfonylation

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted to various derivatives such as amides

  • The aromatic ring can be subjected to further substitution reactions under specific conditions
    These transformations make the compound highly valuable in divergent synthetic approaches toward complex molecular architectures with tailored properties .

Research Trends and Future Directions

Current research involving Methyl 4-(piperazin-1-yl)benzoate and its derivatives focuses on several emerging areas that highlight its continuing importance in chemical and pharmaceutical research.

Current Research Trends

Recent studies have explored the following aspects:

  • Development of new synthetic methodologies: Researchers are investigating more efficient and environmentally friendly methods for synthesizing the compound, including the use of microwave irradiation and continuous flow chemistry

  • Structure optimization: Systematic modification of the basic scaffold to identify compounds with enhanced biological activities

  • Investigation of novel applications: Exploration of potential applications beyond the traditional pharmaceutical domain, including materials science

Future Research Directions

Several promising avenues for future research include:

  • Detailed investigation of the compound's activity as a Sirt6 activator, which could have implications for the treatment of age-related diseases and cancer

  • Development of targeted drug delivery systems incorporating the piperazine moiety for improved therapeutic outcomes

  • Exploration of green chemistry approaches for sustainable synthesis of the compound and its derivatives

  • Computational studies to predict structure-activity relationships more accurately, potentially accelerating the discovery of new bioactive derivatives These research directions highlight the continuing relevance of Methyl 4-(piperazin-1-yl)benzoate in various scientific domains.

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